molecular formula C17H16ClN3O2S B15344700 4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride CAS No. 61555-10-0

4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride

Cat. No.: B15344700
CAS No.: 61555-10-0
M. Wt: 361.8 g/mol
InChI Key: LBKHXWVKSDAALR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core with specific substituents that may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the S-carbamoylthiomethyl Group: This step may involve the reaction of the quinazolinone intermediate with a thiol reagent followed by carbamoylation.

    Addition of the o-Tolyl Group: The o-tolyl group can be introduced via a substitution reaction, often using a suitable halogenated precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings or at the carbamoylthiomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its pharmacological properties, such as anticancer or antimicrobial activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The S-carbamoylthiomethyl group might enhance binding affinity or specificity, while the o-tolyl group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound with diverse biological activities.

    2-Methyl-4(3H)-quinazolinone: A derivative with potential anticancer properties.

    3-Phenyl-4(3H)-quinazolinone: Known for its antimicrobial activity.

Uniqueness

4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

CAS No.

61555-10-0

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

S-[[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl] carbamothioate;hydrochloride

InChI

InChI=1S/C17H15N3O2S.ClH/c1-11-6-2-5-9-14(11)20-15(10-23-17(18)22)19-13-8-4-3-7-12(13)16(20)21;/h2-9H,10H2,1H3,(H2,18,22);1H

InChI Key

LBKHXWVKSDAALR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC(=O)N.Cl

Origin of Product

United States

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